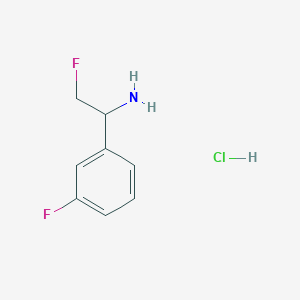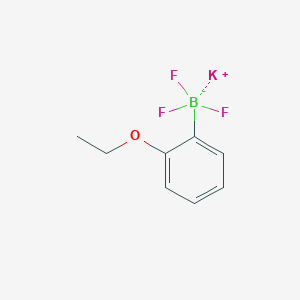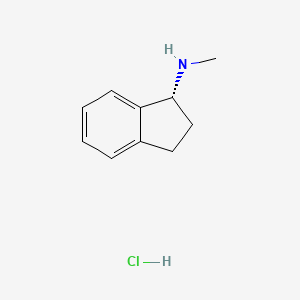
(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound with a unique structure that includes an indane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the reduction of the corresponding ketone followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like methylamine under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized catalytic hydrogenation processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.
化学反応の分析
Types of Reactions
(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imines or oximes.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted amine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential role in neurotransmitter modulation.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact pathways and molecular targets are still under investigation, but its effects on neurotransmitter systems are of particular interest.
類似化合物との比較
Similar Compounds
(S)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
N-methyl-2,3-dihydro-1H-inden-1-amine: The non-chiral version without the hydrochloride salt.
1-aminoindane: A structurally related compound with similar applications.
Uniqueness
(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its chiral nature, which can lead to different biological activities compared to its enantiomer or non-chiral analogs. This uniqueness makes it valuable in asymmetric synthesis and potential therapeutic applications.
特性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC名 |
(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-11-10-7-6-8-4-2-3-5-9(8)10;/h2-5,10-11H,6-7H2,1H3;1H/t10-;/m1./s1 |
InChIキー |
KVEVQZVPEWEGEU-HNCPQSOCSA-N |
異性体SMILES |
CN[C@@H]1CCC2=CC=CC=C12.Cl |
正規SMILES |
CNC1CCC2=CC=CC=C12.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
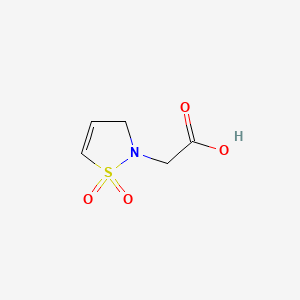
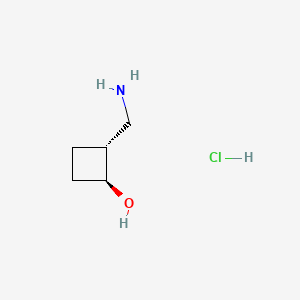
![4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid](/img/structure/B13456183.png)
![rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B13456185.png)

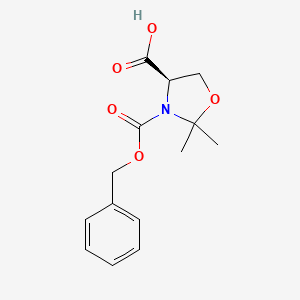
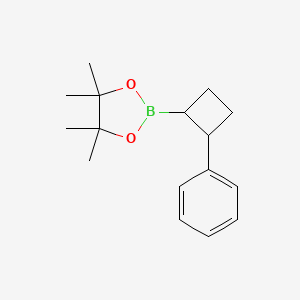

![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
